molecular formula C14H10F3N5O2 B2812019 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1327208-28-5

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2812019
CAS No.: 1327208-28-5
M. Wt: 337.262
InChI Key: HEYQHHCZSAVRKY-UHFFFAOYSA-N
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Description

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a heterocyclic compound featuring a fused triazolopyrimidinone core linked to an N-(2-trifluoromethylphenyl)acetamide group. The triazolo[4,3-a]pyrimidinone scaffold is notable for its electron-deficient aromatic system, which facilitates interactions with biological targets such as kinases or enzymes. This structural profile suggests applications in pharmaceuticals, particularly in oncology or anti-inflammatory therapies, though specific data on its biological activity remain undisclosed in the provided evidence.

Properties

IUPAC Name

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2/c15-14(16,17)9-4-1-2-5-10(9)19-11(23)8-22-13(24)21-7-3-6-18-12(21)20-22/h1-7H,8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYQHHCZSAVRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)N3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of α-keto acids with hydrazinopyridines under oxidative conditions. This process can be catalyzed by potassium iodide (KI) and is known for its efficiency and environmental advantages .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Key Pathways

  • Cyclocondensation of Amino Triazoles
    • Reacting 5-amino-1,2,4-triazole with α,β-unsaturated ketones forms the triazolo-pyrimidine scaffold. The trifluoromethylphenylacetamide side chain is introduced via subsequent nucleophilic substitution or coupling reactions .
    • Example:
  • Microwave-Assisted Catalyst-Free Synthesis
    • A solvent- and catalyst-free approach under microwave irradiation (140°C, toluene) achieves high yields (~89%) by reacting enaminonitriles with benzohydrazides .

Optimized Reaction Conditions

ParameterOptimal ValueYield (%)Reference
SolventDry toluene89
Temperature140°C (microwave)89
Hydrazide Equivalence2.0 equiv.89

Functional Group Transformations

The acetamide and trifluoromethyl groups govern reactivity:

Acetamide Reactivity

  • Hydrolysis : Basic conditions (NaOH/EtOH) cleave the acetamide bond, yielding carboxylic acid derivatives. This is critical for prodrug activation .
  • Alkylation : The NH group undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF, forming N-alkylated analogs .

Trifluoromethyl Stability

  • The -CF₃ group is resistant to hydrolysis but participates in radical reactions (e.g., with BHT scavengers) . Its electron-withdrawing nature enhances electrophilic substitution on the phenyl ring .

Suzuki-Miyaura Coupling

  • The brominated triazolo-pyrimidine derivative reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl products (88% yield) .

Sonogashira Coupling

  • Iodo-substituted derivatives undergo coupling with terminal alkynes (e.g., 4-ethylnylanisole) using Pd(PPh₃)₂Cl₂/CuI, yielding alkynylated analogs (61% yield) .

Mechanistic Pathways

The synthesis involves a multi-step cascade (see Scheme 1 ):

  • Transamidation : Enaminonitrile reacts with hydrazide to form intermediate A .
  • Cyclization : Intramolecular attack by the nitrogen lone pair generates bicyclic intermediate B .
  • Aromatization : Elimination of water produces the triazolo-pyrimidine core .

Antimicrobial Functionalization

  • Introducing thiomethyl or nitro groups at C5 enhances activity against Mycobacterium tuberculosis (MIC: 0.5–2 μg/mL) .

Stability and Degradation

  • Thermal Stability : Decomposes above 300°C, with -CF₃ remaining intact.
  • Photolysis : UV exposure (254 nm) induces ring-opening, forming pyrimidine-2,4-dione derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Compounds containing the triazole moiety have demonstrated significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group in the phenyl ring has been linked to improved bioactivity compared to other structural analogs.
  • Anticancer Properties
    • Triazole derivatives are being investigated for their potential in cancer therapy. Studies indicate that these compounds can inhibit key enzymes involved in cancer cell proliferation. Specifically, triazolo-pyrimidines have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular stress responses and inflammation .
  • Neuroprotective Effects
    • Research has highlighted the neuroprotective attributes of triazole derivatives. These compounds exhibit antioxidant properties that can protect neuronal cells from oxidative stress, making them potential candidates for treating neurodegenerative diseases .

Agrochemical Applications

  • Fungicides and Herbicides
    • The structural characteristics of triazoles make them suitable for developing agrochemicals. They are effective as fungicides due to their ability to disrupt fungal cell membrane synthesis. The compound under discussion may serve as a lead structure for designing novel fungicides with enhanced efficacy against resistant fungal strains .
  • Plant Growth Regulators
    • Some triazole derivatives have been utilized as plant growth regulators, influencing various physiological processes in plants. This application is vital for enhancing crop yield and resilience against environmental stresses .

Structure-Activity Relationship (SAR)

The effectiveness of 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can be attributed to specific structural features:

  • Triazole Ring : Essential for biological activity; modifications can enhance potency.
  • Trifluoromethyl Group : Increases lipophilicity and biological activity.
  • Acetamide Linkage : Facilitates interaction with biological targets.

Case Studies

  • Antimicrobial Screening
    • A study evaluated various triazole derivatives against a panel of bacteria and fungi. Compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL against resistant strains .
  • Cancer Cell Line Studies
    • In vitro studies demonstrated that triazole derivatives could inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound was shown to have an IC50 value lower than that of standard chemotherapeutics .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and the prevention of viral replication .

Comparison with Similar Compounds

N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide ()

  • Core Structure: Triazolo[4,3-c]pyrimidinone (vs. [4,3-a] in the target compound).
  • Substituents: 4-Fluorophenylamino group at position 4. 7-Methyl group on the pyrimidine ring. N-(2,5-dimethylphenyl)acetamide.
  • Molecular Formula : C₂₂H₂₁FN₆O₂ (MW 420.45 g/mol).
  • Key Differences :
    • The [4,3-c] ring fusion alters electronic distribution compared to [4,3-a].
    • The 4-fluoroaniline substituent introduces hydrogen-bonding capacity, contrasting with the target’s CF₃ group, which prioritizes hydrophobicity and steric bulk.
    • Dimethylphenyl vs. trifluoromethylphenyl: The latter improves metabolic stability due to CF₃’s resistance to oxidative metabolism .

EP 3 532 474 B1 Examples ()

  • Example 284 : 5-chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide.
  • Example 285 : 5-chloro-N-(4-methylpyridazin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide.
  • Key Differences: Core: Tetrahydrotriazolo[4,3-a]pyridine (saturated ring) vs. the unsaturated pyrimidine in the target compound. Substituents: Chlorinated benzamide and trifluoropropoxy groups introduce distinct steric and electronic effects. The CF₃ group in Example 284 is on a difluoromethylphenyl ring, differing from the target’s ortho-CF₃ substitution .

Imidazo- and Pyrazolo-Fused Heterocycles

Imidazo[1,2-a]pyridine Derivatives ()

  • Example : 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide ().
  • Core : Imidazo[1,2-a]pyridine lacks the triazole ring, reducing hydrogen-bonding sites.
  • Substituents : Methyl groups enhance lipophilicity but lack the electron-withdrawing CF₃ group. Acetamide linkers are retained, but ester and carboxylic acid variants (e.g., MM0333.03) exhibit higher polarity, impacting solubility .

Pyrazolo[4,3-c]pyridine Carboxamides ()

  • Example : N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide.
  • Core : Pyrazolo-pyridine fusion with a ketone at position 3.
  • Substituents : Propyl and phenyl groups increase steric bulk compared to the target’s trifluoromethylphenyl. The carboxamide at position 7 may alter binding orientation relative to the target’s acetamide .

Pesticide Analogs ()

  • Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) :
    • Core : Triazolo[1,5-a]pyrimidine with a sulfonamide group.
    • Key Differences : Sulfonamide (vs. acetamide) enhances acidity and hydrogen-bonding capacity, critical for herbicidal activity. The 2,6-difluorophenyl group provides selectivity for plant enzymes .

Structural and Functional Analysis Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Triazolo[4,3-a]pyrimidinone N-(2-CF₃-phenyl)acetamide ~383.3 (estimated) Pharmaceuticals
Analog Triazolo[4,3-c]pyrimidinone 4-Fluoroaniline, N-(2,5-dimethylphenyl) 420.45 Kinase inhibition (inferred)
EP 3 532 474 B1 (Example 284) Tetrahydrotriazolo[4,3-a]pyridine 5-Chloro, difluoromethylphenyl ~520 (estimated) Therapeutic small molecules
Flumetsulam Triazolo[1,5-a]pyrimidine Sulfonamide, 2,6-difluorophenyl 325.29 Herbicide
Imidazo[1,2-a]pyridine () Imidazo[1,2-a]pyridine Methylphenyl, acetamide ~307 (MM0333.02) Drug discovery intermediates

Key Findings

  • Core Heterocycle: The triazolo[4,3-a]pyrimidinone core in the target compound offers a balance of aromaticity and hydrogen-bonding capacity, distinct from saturated (e.g., Example 284) or alternative fused systems (e.g., imidazo-pyridines).
  • Substituent Effects :
    • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity compared to methyl or fluorine substituents in analogs .
    • Acetamide Linker : Provides moderate polarity vs. sulfonamides (flumetsulam) or esters (), influencing solubility and target engagement.

Biological Activity

The compound 2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule belonging to the class of triazolopyrimidines. This class is noted for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound suggests significant interactions with biological targets that could lead to therapeutic benefits.

  • Molecular Formula : C13_{13}H10_{10}F3_3N5_5O
  • Molecular Weight : 287.254 g/mol
  • CAS Number : 1330106-10-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazolopyrimidine core may inhibit various kinases involved in cell signaling pathways, potentially leading to altered cellular functions. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of triazolopyrimidine derivatives. For instance, compounds structurally related to the target compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
16MCF-70.09
16A5490.03
16Colo-2050.01
16A27800.12

These results indicate that modifications in the molecular structure can significantly affect anticancer activity, suggesting that the target compound may exhibit similar or enhanced efficacy against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that similar triazolopyrimidine derivatives possess antibacterial and antifungal activities:

MicroorganismActivity (MIC in µg/mL)
E. coli>256
S. aureus>256
K. pneumoniae>256
C. albicans>256

While these results indicate a lack of significant antimicrobial activity at tested concentrations, structural modifications could enhance efficacy .

Anti-inflammatory Effects

Research indicates that triazolopyrimidine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .

Case Studies

A recent study focused on the synthesis and biological evaluation of a series of triazolopyrimidine derivatives, including the target compound. The study utilized a one-pot synthesis method which streamlined the production process while maintaining high yields and purity . The resulting compounds were subjected to various biological assays, revealing significant cytotoxic effects against cancer cell lines.

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